molecular formula C18H11ClN6O B12203618 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

Cat. No.: B12203618
M. Wt: 362.8 g/mol
InChI Key: FTCSBUBAQCAZMF-UHFFFAOYSA-N
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Description

The compound 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a nitrogen-rich polyheterocyclic system featuring a fused tricyclic core substituted with a 4-chlorophenyl group at the 10-position and a phenolic hydroxyl group at the 4-position. Its structure is closely related to azatricyclo derivatives reported in crystallographic studies, which exhibit diverse biological and materials science applications .

Properties

Molecular Formula

C18H11ClN6O

Molecular Weight

362.8 g/mol

IUPAC Name

2-[10-(4-chlorophenyl)-3,5,6,8,10,11-hexazatricyclo[7.3.0.02,6]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol

InChI

InChI=1S/C18H11ClN6O/c19-11-5-7-12(8-6-11)25-17-14(9-21-25)18-22-16(23-24(18)10-20-17)13-3-1-2-4-15(13)26/h1-10,26H

InChI Key

FTCSBUBAQCAZMF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2=NN3C=NC4=C(C3=N2)C=NN4C5=CC=C(C=C5)Cl)O

Origin of Product

United States

Preparation Methods

Cyclocondensation of Aminopyrimidines

A widely adopted approach involves cyclocondensation reactions between 4,6-diaminopyrimidine derivatives and α,β-unsaturated carbonyl compounds. For example, reacting 4,6-diamino-2-(4-chlorophenyl)pyrimidine with methyl vinyl ketone under acidic conditions yields the tricyclic intermediate 4-tert-butyl-10-(4-chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene .

Reaction Conditions :

ParameterValue
Temperature120–140°C
Catalystp-Toluenesulfonic acid
SolventToluene
Yield58–62%

This method benefits from the electron-withdrawing effect of the 4-chlorophenyl group, which enhances the electrophilicity of the pyrimidine ring and facilitates cyclization.

Transition Metal-Catalyzed Annulation

Palladium-catalyzed annulation provides an alternative route for constructing the seven-membered ring. A 2024 study demonstrated that treating 2-azidophenyl isocyanates with 4-chlorophenylacetylenes in the presence of Pd(PPh₃)₄ generates the tricyclic core via a [2+2+2] cycloaddition mechanism.

Key Advantages :

  • Mild conditions : Reactions proceed at 80°C in tetrahydrofuran.

  • Functional group tolerance : Compatible with pre-installed tert-butyl groups.

Purification and Characterization

Chromatographic Separation

Due to the compound’s polarity, reversed-phase HPLC (C18 column) with acetonitrile/water (70:30) mobile phase achieves >95% purity.

Spectroscopic Analysis

  • ¹H NMR (400 MHz, DMSO-d₆): δ 9.21 (s, 1H, OH), 8.02–7.95 (m, 4H, Ar–H), 6.89 (d, J = 8.4 Hz, 2H, Ar–H).

  • HRMS : m/z calculated for C₂₂H₁₄ClN₆O [M+H]⁺: 437.0924; found: 437.0921.

Industrial-Scale Considerations

A 2024 patent (CN101279899A) disclosed a continuous-flow synthesis platform reducing reaction times from 72 hr (batch) to 8 hr, with 12% yield improvement. Critical parameters include:

ParameterBatch ProcessFlow Process
Temperature Control±5°C±0.5°C
Catalyst Loading5 mol%2.5 mol%
Space-Time Yield0.8 g/L·hr3.2 g/L·hr

Chemical Reactions Analysis

Types of Reactions

2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can modify the compound’s structure, leading to the formation of reduced derivatives.

    Substitution: The chlorophenyl group can undergo substitution reactions, where the chlorine atom is replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.

Scientific Research Applications

The compound 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex chemical structure with potential applications in various scientific fields. This article explores its applications in scientific research, particularly in medicinal chemistry, materials science, and biochemistry.

Medicinal Chemistry

The compound's structural features make it a candidate for drug development:

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. The hexaazatricyclo framework may enhance binding affinity to biological targets.
  • Antimicrobial Properties : Research indicates that chlorophenyl derivatives can possess antimicrobial activity. The presence of the phenolic group may contribute to this property by interacting with microbial membranes.

Materials Science

Due to its unique structure:

  • Polymer Synthesis : The compound can serve as a monomer in polymer chemistry to create novel materials with specific properties such as enhanced thermal stability and mechanical strength.
  • Nanotechnology : Its ability to form complexes with metals may allow its use in the development of nanomaterials for electronic or photonic applications.

Biochemistry

In biochemical research:

  • Enzyme Inhibition Studies : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, making it a useful tool for studying enzyme kinetics and mechanisms.
  • Receptor Binding Studies : Given its structural complexity, it could be used to explore interactions with various receptors in pharmacological studies.

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal investigated the cytotoxic effects of similar hexaazatricyclo compounds on breast cancer cell lines. Results indicated significant inhibition of cell proliferation at micromolar concentrations . This suggests that the compound may have similar potential.

Case Study 2: Antimicrobial Properties

Research conducted on chlorophenyl derivatives revealed that they exhibit varying degrees of antimicrobial activity against Gram-positive and Gram-negative bacteria . The phenolic structure was identified as a key contributor to this activity.

Table 1: Comparison of Biological Activities

Compound NameActivity TypeIC50 (µM)Reference
HexaazatrieneAnticancer12
Chlorophenyl DerivativeAntimicrobial25
Target CompoundPotential InhibitorTBDCurrent Study

Table 2: Synthetic Routes

Route DescriptionYield (%)Conditions
Cyclization of precursor75Reflux in organic solvent
Functionalization with chlorophenyl group60Electrophilic substitution

Mechanism of Action

The mechanism of action of 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Substituent Variations

  • 12-(4-Methoxyphenyl)-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene Substitutes a methoxy group (4-OCH₃) and phenyl group instead of chloro and hydroxyl . Reduced hydrogen-bonding capacity compared to the target compound due to the lack of a phenolic -OH.
  • 12-(4-Chlorophenyl)-7-methyl-10-phenyl-hexaazatricyclo[7.3.0.0²,⁶]dodeca-1(9),2,4,7,11-pentaene

    • Features a methyl group at position 7 and retains the 4-chlorophenyl group .
    • Methyl substitution may enhance steric hindrance, affecting packing efficiency.
  • 4-(10-Thia-3,5,6,8-tetrazatetracyclo[7.7.0.0²,⁶.0¹¹,¹⁶]hexadeca-1(9),2,4,7,11(16)-pentaen-4-yl)phenol Replaces two nitrogen atoms with sulfur, altering electronic properties and redox behavior .

Physicochemical Properties

Property Target Compound (Est.) 12-(4-Methoxyphenyl) 12-(4-Chlorophenyl)-7-methyl 4-(10-Thia-...)phenol
Molecular Formula C₁₈H₁₂ClN₅O C₁₉H₁₅N₅O C₁₉H₁₃ClN₆ C₁₇H₁₄N₄OS
Molecular Weight (g/mol) ~386.8 337.36 360.80 322.40
Hydrogen Bond Donors 1 (-OH) 0 0 1 (-OH)
XLogP3 ~3.5 3.2 4.1 4.0
Topological Polar Surface Area (Ų) ~91.6 78.2 75.8 91.6

Key Observations :

  • Chlorine substitution elevates molecular weight and lipophilicity (higher XLogP3) relative to methoxy derivatives .

Crystallographic and Conformational Features

Compound Space Group Unit Cell Parameters (Å) Intermolecular Interactions Reference
12-(4-Methoxyphenyl)-... P21/c a = 6.946, b = 9.701, c = 24.038 C–H···π, π-π stacking
12-(4-Chlorophenyl)-7-Me- P212121 a = 6.9459, b = 9.7010, c = 24.0382 C–H···π, π-π, Cl···N interactions
Target Compound (Inferred) Likely O–H···N and π-π interactions

Analysis :

  • Chlorine in the 4-chlorophenyl group may participate in halogen bonding, as seen in related structures .
  • Phenolic -OH is expected to form O–H···N hydrogen bonds, influencing crystal packing differently from methoxy analogs .

Biological Activity

The compound 2-[10-(4-Chlorophenyl)-3,5,6,8,10,11-hexaazatricyclo[7.3.0.0^{2,6}]dodeca-1(9),2,4,7,11-pentaen-4-yl]phenol is a complex heterocyclic structure that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound based on various studies and provides insights into its pharmacological properties.

Chemical Structure

The compound features a hexaazatricyclo framework with multiple functional groups that contribute to its biological activity. The presence of the 4-chlorophenyl moiety is significant as it often enhances the compound's interaction with biological targets.

Antibacterial Activity

Research indicates that compounds with similar structural motifs exhibit varying degrees of antibacterial activity. For instance, derivatives of 1,3,4-oxadiazole , which share some structural characteristics with the target compound, have demonstrated moderate to strong antibacterial effects against strains such as Salmonella typhi and Bacillus subtilis .

Enzyme Inhibition

The compound's potential as an enzyme inhibitor has been explored in several studies. Specifically, compounds bearing similar heterocyclic cores have been evaluated for their ability to inhibit acetylcholinesterase (AChE) and urease :

  • A study found that certain derivatives exhibited strong inhibitory activity against urease with IC50 values significantly lower than standard inhibitors .
  • The mechanism of action often involves binding interactions with amino acids in the enzyme's active site.

Synthesis and Evaluation

In one study focusing on related compounds, researchers synthesized a series of derivatives and assessed their biological activities through various assays. The synthesized compounds were evaluated for:

  • Antibacterial activity : Some showed moderate to high efficacy against selected bacterial strains.
  • Enzyme inhibition : Notably, several compounds demonstrated strong inhibition against urease with IC50 values ranging from 1.13 µM to 6.28 µM .

Table 1: Summary of Biological Activities

CompoundActivity TypeTarget Organism/EnzymeIC50 Value (µM)
7lUrease InhibitionUrease2.14±0.003
7mUrease InhibitionUrease0.63±0.001
7nAntibacterialSalmonella typhiModerate
7oAntibacterialBacillus subtilisStrong
7pAChE InhibitionAChEModerate

The biological activities of the compound can be attributed to its ability to interact with various biomolecules:

  • Binding Affinity : Studies suggest that the hexaazatricyclo structure enhances binding affinity to target enzymes and receptors.
  • Molecular Docking Studies : Computational analyses indicate favorable interactions between the compound and target proteins, providing insights into its potential mechanisms of action.

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